molecular formula C23H25N3OS B2647892 2-((1-benzyl-5-phenyl-1H-imidazol-2-yl)thio)-1-(piperidin-1-yl)ethanone CAS No. 1206993-87-4

2-((1-benzyl-5-phenyl-1H-imidazol-2-yl)thio)-1-(piperidin-1-yl)ethanone

Cat. No.: B2647892
CAS No.: 1206993-87-4
M. Wt: 391.53
InChI Key: UPEVSFJBGGOTMR-UHFFFAOYSA-N
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Description

2-((1-Benzyl-5-phenyl-1H-imidazol-2-yl)thio)-1-(piperidin-1-yl)ethanone is a complex organic compound featuring an imidazole ring substituted with benzyl and phenyl groups, a thioether linkage, and a piperidinyl ethanone moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((1-benzyl-5-phenyl-1H-imidazol-2-yl)thio)-1-(piperidin-1-yl)ethanone typically involves multiple steps:

    Formation of the Imidazole Ring: The imidazole ring can be synthesized via a Debus-Radziszewski imidazole synthesis, which involves the condensation of glyoxal, ammonia, and an aldehyde.

    Substitution with Benzyl and Phenyl Groups: The imidazole ring is then substituted with benzyl and phenyl groups through nucleophilic aromatic substitution reactions.

    Thioether Formation: The thioether linkage is introduced by reacting the substituted imidazole with a thiol compound under basic conditions.

    Attachment of the Piperidinyl Ethanone Moiety: Finally, the piperidinyl ethanone moiety is attached via an alkylation reaction, where the thioether intermediate reacts with a piperidinyl ethanone derivative.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions, as well as the use of catalysts to enhance reaction rates.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The carbonyl group in the ethanone moiety can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The benzyl and phenyl groups on the imidazole ring can undergo electrophilic aromatic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Electrophiles such as halogens, nitrating agents, or sulfonating agents.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted imidazole derivatives depending on the electrophile used.

Scientific Research Applications

Chemistry

In organic synthesis, 2-((1-benzyl-5-phenyl-1H-imidazol-2-yl)thio)-1-(piperidin-1-yl)ethanone can serve as a building block for more complex molecules. Its functional groups allow for diverse chemical modifications, making it valuable in the synthesis of novel compounds.

Biology and Medicine

This compound may exhibit biological activity, making it a candidate for drug development

Industry

In the industrial sector, this compound could be used in the development of specialty chemicals, including advanced materials and catalysts.

Mechanism of Action

The mechanism of action for any biological activity of 2-((1-benzyl-5-phenyl-1H-imidazol-2-yl)thio)-1-(piperidin-1-yl)ethanone would depend on its interaction with specific molecular targets. The imidazole ring might interact with enzymes or receptors, modulating their activity. The thioether and piperidinyl ethanone moieties could also contribute to binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    1-Benzyl-2-phenylimidazole: Lacks the thioether and piperidinyl ethanone moieties.

    2-(Phenylthio)imidazole: Lacks the benzyl and piperidinyl ethanone moieties.

    1-(Piperidin-1-yl)ethanone: Lacks the imidazole ring and thioether linkage.

Uniqueness

2-((1-Benzyl-5-phenyl-1H-imidazol-2-yl)thio)-1-(piperidin-1-yl)ethanone is unique due to its combination of functional groups, which confer distinct chemical reactivity and potential biological activity. This makes it a versatile compound for various applications in research and industry.

Properties

IUPAC Name

2-(1-benzyl-5-phenylimidazol-2-yl)sulfanyl-1-piperidin-1-ylethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H25N3OS/c27-22(25-14-8-3-9-15-25)18-28-23-24-16-21(20-12-6-2-7-13-20)26(23)17-19-10-4-1-5-11-19/h1-2,4-7,10-13,16H,3,8-9,14-15,17-18H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UPEVSFJBGGOTMR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C(=O)CSC2=NC=C(N2CC3=CC=CC=C3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H25N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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